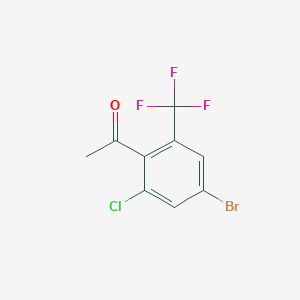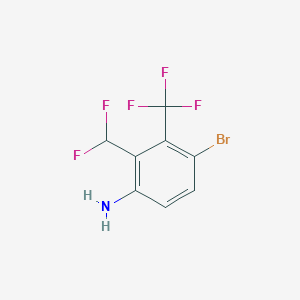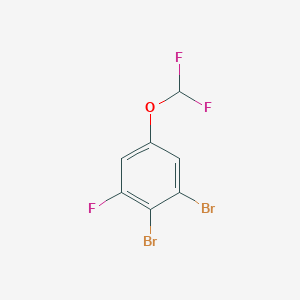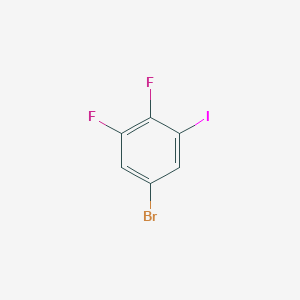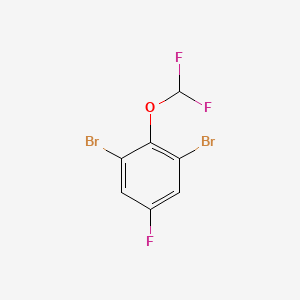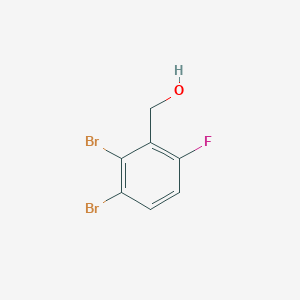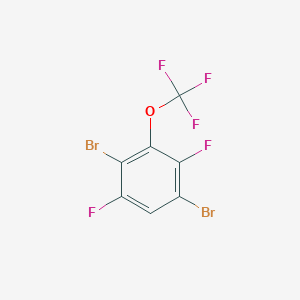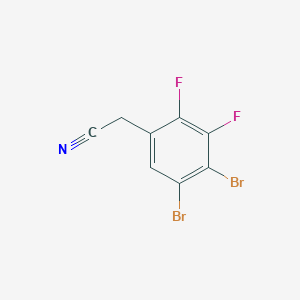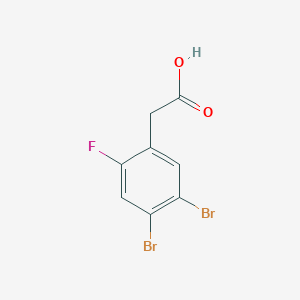
4-Bromo-2-difluoromethoxy-5-nitrotoluene
Overview
Description
4-Bromo-2-difluoromethoxy-5-nitrotoluene (4-Br-2-DFMNT) is a highly reactive compound with a wide range of applications in the chemical and pharmaceutical industries. This compound has been used in the synthesis of various compounds and pharmaceuticals, as well as in the development of new drug delivery systems. 4-Br-2-DFMNT has also been studied for its potential as an antimicrobial agent and for its ability to inhibit the growth of various bacterial species.
Scientific Research Applications
4-Bromo-2-difluoromethoxy-5-nitrotoluene has been studied for its potential as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, this compound has been studied for its potential to inhibit the growth of fungi and viruses.
Mechanism of Action
The mechanism of action of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is not fully understood. However, studies have shown that this compound can interact with the cell membrane of bacterial cells, leading to an increase in the permeability of the cell membrane and the release of intracellular components. In addition, this compound can also interact with the cell wall of bacterial cells, leading to an increase in the permeability of the cell wall and the release of intracellular components.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms. Studies have shown that this compound can inhibit the growth of various bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, this compound has been shown to inhibit the growth of fungi and viruses. This compound has also been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme β-glucosidase.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-difluoromethoxy-5-nitrotoluene in lab experiments include its low cost, its availability, and its ease of synthesis. In addition, this compound is highly reactive and can be used in a variety of reactions. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use this compound in a laboratory setting with appropriate safety precautions.
Future Directions
There are several potential future directions for the use of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in research and development. These include the development of new drug delivery systems, the development of new antimicrobial agents, and the development of new compounds for use in the synthesis of pharmaceuticals. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKDBAIZULQKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)
